molecular formula C15H14BrN5OS B11514918 (4E)-2-(4-bromophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(4-bromophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11514918
M. Wt: 392.3 g/mol
InChI Key: PZKWHIUJCVCEIZ-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-1-(4-BROMOPHENYL)-4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a bromophenyl group, a thiadiazole ring, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(4-BROMOPHENYL)-4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common route includes the condensation of 4-bromobenzaldehyde with 5-ethyl-1,3,4-thiadiazol-2-amine to form an intermediate Schiff base. This intermediate is then cyclized with 3-methyl-1-phenyl-2-pyrazolin-5-one under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (4E)-1-(4-BROMOPHENYL)-4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for use in organic electronics and as a precursor for the synthesis of conductive polymers.

Mechanism of Action

The mechanism of action of (4E)-1-(4-BROMOPHENYL)-4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria. In anticancer research, it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

Comparison with Similar Compounds

Similar Compounds

    1-(4-BROMOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: Lacks the thiadiazole ring, making it less versatile in terms of functionalization.

    1-(4-CHLOROPHENYL)-4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

Uniqueness

The presence of the bromophenyl group, thiadiazole ring, and pyrazolone core in (4E)-1-(4-BROMOPHENYL)-4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE makes it unique. This combination of functional groups provides a balance of electronic properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14BrN5OS

Molecular Weight

392.3 g/mol

IUPAC Name

2-(4-bromophenyl)-4-[(E)-(5-ethyl-1,3,4-thiadiazol-2-yl)iminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C15H14BrN5OS/c1-3-13-18-19-15(23-13)17-8-12-9(2)20-21(14(12)22)11-6-4-10(16)5-7-11/h4-8,20H,3H2,1-2H3/b17-8+

InChI Key

PZKWHIUJCVCEIZ-CAOOACKPSA-N

Isomeric SMILES

CCC1=NN=C(S1)/N=C/C2=C(NN(C2=O)C3=CC=C(C=C3)Br)C

Canonical SMILES

CCC1=NN=C(S1)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.